(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one
Description
“(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one” is an α,β-unsaturated ketone (enone) derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the C1 position, a hydroxyl group at C4, and a methyl substituent at C2. The (1E)-configuration indicates a trans arrangement of substituents across the double bond.
The mesityl group introduces significant steric hindrance and electron-donating effects, which can influence reactivity in conjugate addition reactions or cycloadditions . The hydroxyl group at C4 may participate in intramolecular hydrogen bonding with the ketone oxygen, stabilizing specific conformations .
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(E)-4-hydroxy-4-methyl-1-(2,4,6-trimethylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C15H20O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(16)15(4,5)17/h6-9,17H,1-5H3/b7-6+ |
InChI Key |
MZEPKOZFBZWACD-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C(C)(C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Hydroxamic Acid Synthesis via Acylation
This method leverages the reactivity of hydroxylamine derivatives with acylating agents to form the hydroxamic acid moiety. Key steps include:
-
Precursor Preparation : A mesityl-substituted enone (e.g., 4-methylpent-1-en-3-one derivatives) is synthesized via condensation or oxidation.
-
Acylation : Reaction with a hydroxylamine derivative under catalytic conditions to introduce the hydroxamic acid group.
Example Protocol (adapted from Bode et al.):
-
Synthesis of mesityl-substituted enone : Mesityl oxide (4-methylpent-3-en-2-one) is condensed with a hydroxy ketone under acidic or basic conditions .
-
Acylation : The enone is treated with a hydroxylamine derivative (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., Et₃N) and a chiral catalyst (e.g., triazolium salts) to form the hydroxamic acid .
Key Data :
Oxidative Esterification
This approach involves oxidizing an α-hydroxyenone precursor to install the hydroxamic acid group.
Mechanism :
-
Oxidation : A diol or α-hydroxyenone is oxidized using a stoichiometric oxidant (e.g., 1,4-naphthoquinone).
-
Esterification : The oxidized intermediate undergoes esterification with methanol under basic conditions (e.g., DBU) .
Example Protocol :
-
Precursor Synthesis : (E)-4-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one is synthesized via aldol condensation .
-
Oxidation : React with 1,4-naphthoquinone (1.0 equiv) in CD₂Cl₂ at room temperature for 20 minutes .
-
Esterification : Add methanol (3.0 equiv) and DBU (10 mol%) to yield the methyl ester derivative .
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Oxidant | 1,4-Naphthoquinone | |
| Conversion | ~90% (for analogous substrates) | |
| Stereochemical Purity | High (retention of (E)-configuration) |
Condensation Reactions
This method constructs the carbon skeleton through aldol or Michael addition reactions.
Steps :
-
Mesityl Group Introduction : Mesityl oxide is condensed with a β-ketoester or α,β-unsaturated ketone.
-
Hydroxylation : Introduce the hydroxyl group via epoxidation or hydroxylation of an alkene precursor.
Example Protocol :
-
Aldol Condensation : Mesityl oxide reacts with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a mesityl-substituted enone .
-
Epoxidation : Treat the enone with mCPBA to form an epoxide, followed by acid-catalyzed ring-opening to introduce the hydroxyl group .
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Acidic or basic conditions (e.g., KOH) | |
| Temperature | 60–80°C (for mesityl oxide synthesis) | |
| Byproducts | Potential diacetone alcohol formation |
Catalytic Kinetic Resolution
This method resolves racemic mixtures using chiral catalysts, ensuring enantiopure product.
Mechanism :
-
Acylation : One enantiomer is selectively acylated by a chiral catalyst (e.g., (R,S)- or (S,R)-Bode Kinetic Resolution Catalyst).
-
Separation : The acylated product is separated from the unreacted enantiomer via aqueous extraction .
Example Protocol :
-
Catalyst System : Use 10 mol% of a chiral triazolium salt (e.g., 2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium chloride) .
-
Reaction : Stir racemic mixture with catalyst in CH₂Cl₂ at room temperature for 12–24 hours .
-
Workup : Extract with aqueous NaHCO₃ to isolate the enantiomerically enriched product .
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst Loading | 10 mol% | |
| Selectivity (s) | High (exact values depend on substrate) | |
| Enantiomeric Excess | >95% (for analogous systems) |
Synthetic Challenges and Optimizations
-
Stereocontrol : Ensuring (E)-selectivity requires catalyst design (e.g., bulky triazolium salts) .
-
Oxidative Conditions : Over-oxidation of sensitive intermediates must be mitigated by stoichiometric control .
-
Catalyst Recycling : Heterogeneous catalysts (e.g., mesityl oxide-derived catalysts) enable easier separation .
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acylation | High stereochemical control | Requires chiral catalysts |
| Oxidative Esterification | Direct functionalization | Stoichiometric oxidant required |
| Condensation | Scalable for mesityl group synthesis | Multi-step process |
| Kinetic Resolution | Enantiopure product | Limited to racemic starting materials |
Chemical Reactions Analysis
Types of Reactions: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-1-mesityl-4-methylpent-1-en-3-one.
Reduction: 4-Hydroxy-1-mesityl-4-methylpentan-3-one.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is in organic synthesis. It serves as an important intermediate in the synthesis of various organic compounds due to its functional groups, including hydroxyl and ketone groups.
Case Study: Kinetic Resolution of Cyclic Amines
Research by Bode et al. demonstrated that this compound can act as a catalyst for the kinetic resolution of cyclic secondary amines. The process involves acylation, where (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one selectively acylates one enantiomer over another, leading to the formation of enantiomerically enriched products . This application is significant in the pharmaceutical industry, where the synthesis of chiral drugs is essential.
Pharmaceutical Applications
The compound's structural characteristics allow it to participate in various pharmaceutical applications. Its derivatives have been explored for potential therapeutic uses due to their biological activity.
Antimicrobial Properties
Studies have indicated that compounds related to (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one exhibit antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents .
Flavoring Agent
According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is classified as a flavoring agent. Its pleasant aroma and flavor profile make it suitable for use in food products, particularly in baked goods and confections .
Catalytic Applications
This compound has been utilized as a catalyst in various chemical reactions:
Enantioselective Catalysis
The Bode Group has developed N-mesityl-NHC catalysts based on (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one for enantioselective annulations. These catalysts facilitate the formation of complex organic molecules with high selectivity, which is crucial for synthesizing pharmaceuticals and agrochemicals .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxy and enone groups allow it to participate in hydrogen bonding and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one” can be compared to analogous enones with varying substituents. Key differences arise from electronic, steric, and solubility effects induced by substituent groups. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Insights
Steric Effects :
- The mesityl group in the target compound imposes greater steric hindrance compared to smaller substituents like 4-methoxyphenyl or indolyl. This hindrance may reduce reaction rates in nucleophilic additions or cycloadditions but enhance regioselectivity in certain transformations .
- In contrast, the 4-methoxyphenyl group (as in 10b) offers moderate steric bulk while maintaining electronic tunability via the methoxy group .
The 4-methoxyphenyl group provides a balance of electron-donating (methoxy) and withdrawing (aryl) effects, whereas the indolyl group introduces heteroaromaticity and basicity .
Solubility and Hydrogen Bonding: The hydroxyl group in the target compound and 10b enhances solubility in polar solvents (e.g., methanol, water) through H-bonding. This property is absent in non-hydroxylated analogs like (1E)-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one . The indolyl group in 1p introduces nitrogen-based H-bonding and protonation capabilities, which are absent in purely hydrocarbon-based substituents like mesityl .
Synthetic Accessibility: Compounds with methoxyphenyl or indolyl groups (e.g., 10b, 1p) are synthesized via Knoevenagel condensation or radical addition protocols, as demonstrated in the literature . The mesityl analog likely follows similar pathways but may require optimized conditions to accommodate steric bulk.
Crystallographic and Computational Tools
- Structural characterization of these compounds relies on tools like SHELXL for crystallographic refinement and Mercury for visualizing molecular packing and intermolecular interactions . For example, the hydroxyl-enone H-bonding motif in 10b could be validated via crystallography, while Mercury’s void analysis might reveal differences in packing efficiency between mesityl and methoxyphenyl derivatives .
Biological Activity
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one, a compound of significant interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
The compound is characterized by its unique structure, which includes a hydroxyl group and a mesityl moiety. Its molecular formula is , and it has a molecular weight of 206.28 g/mol. The presence of the enone functionality contributes to its reactivity and biological profile.
Anticancer Activity
Research indicates that (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one exhibits notable anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antioxidant Activity
The compound also displays antioxidant activity , which is crucial for protecting cells from oxidative stress:
- Research Finding : In a DPPH radical scavenging assay, (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one exhibited an IC50 of 15 µM, indicating strong free radical scavenging potential. This activity is linked to its phenolic structure, which donates electrons to neutralize free radicals.
The biological activity of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
- Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a significant role in inflammation and cancer development.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.
Toxicological Profile
While the compound shows promising biological activities, its safety profile must also be considered:
| Study | Organism | Concentration | Observed Effects |
|---|---|---|---|
| Smyth et al. | Rats | 500 ppm | Mortality due to respiratory distress |
| Ito et al. | Mice | 3000 ppm | Lethality observed within hours |
| Brondeau et al. | Rats | 130 ppm | Leucopenia without change in red blood cells |
These studies indicate that while (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one has therapeutic potential, high concentrations may lead to toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one, and how can intermediates be characterized?
- Methodology : Grignard reactions (e.g., using EtMgCl in THF) followed by oxidation with activated MnO₂ are effective for synthesizing α,β-unsaturated ketones. For characterization, combine IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve stereochemistry and substituent positions. X-ray crystallography (using SHELXL ) provides definitive structural validation. For example, MnO₂ oxidation of (E)-4-methylhex-4-en-3-ol yields the corresponding ketone with high stereochemical fidelity .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Use the SHELX suite for structure solution and refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess bond-length distortions and validate hydrogen bonding networks .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one?
- Methodology : Hybrid density functional theory (DFT) with exact-exchange terms (e.g., Becke’s three-parameter functional ) improves accuracy for thermochemical properties like atomization energies (average deviation ±2.4 kcal/mol). For correlation energy, the Colle-Salvetti formula (adapted into density-functional formalisms ) reduces errors to <5% in open- and closed-shell systems. Basis sets like 6-311++G(d,p) are recommended for mesityl-group delocalization effects.
Q. How can experimental and computational data discrepancies in stereochemical outcomes be resolved?
- Methodology : Cross-validate computational predictions (e.g., DFT-optimized geometries) with experimental
- Compare computed IR/NMR spectra with observed data (e.g., NIST reference spectra ).
- Analyze X-ray-derived torsion angles against DFT-calculated values.
- Replicate reactions under controlled conditions (e.g., low-temperature synthesis to minimize thermal degradation ).
Q. What are the limitations of current analytical methods in detecting degradation products of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., HPLC-UV/MS) are critical. However, organic degradation during prolonged experiments (e.g., 9-hour data collection windows ) may introduce artifacts. Mitigate this via:
- Continuous cooling (4°C) to stabilize labile hydroxy and enone groups.
- Use of deuterated solvents in NMR to track exchangeable protons.
- Buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 ) to stabilize ionization states in chromatographic assays.
Q. How can synthetic protocols be optimized to enhance enantiomeric purity?
- Methodology : Employ asymmetric catalysis (e.g., baker’s yeast reduction for (S)-enantiomer selectivity ) or chiral stationary phases in HPLC (e.g., using Pharmacopeial Forum protocols ). Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For example, the reduction of (E)-2-methyl-1-phenylpent-1-en-3-one achieved an S/R ratio of 4:1 using biocatalysts .
Data Analysis and Validation
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Methodology :
- Re-refine X-ray data with SHELXL to check for missed symmetry or disorder .
- Reconcile NMR coupling constants with DFT-predicted dihedral angles .
- Use multi-temperature crystallography (e.g., 100 K vs. 298 K datasets) to assess thermal motion artifacts .
Q. How can researchers validate the stability of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies using USP protocols (e.g., pH 1–13 buffers at 40°C/75% RH ).
- Monitor degradation via LC-MS and compare with reference standards (e.g., NIST or EP impurity profiles ).
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
